molecular formula C16H12N4O7S B11020447 4,5-dimethoxy-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

4,5-dimethoxy-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11020447
M. Wt: 404.4 g/mol
InChI Key: AVAMKYZBZWNDTL-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two nitro groups and a benzothiazole moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 4,5-dimethoxy-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

4,5-Dimethoxy-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various effects. The benzothiazole moiety is known to interact with certain proteins, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C16H12N4O7S

Molecular Weight

404.4 g/mol

IUPAC Name

4,5-dimethoxy-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C16H12N4O7S/c1-26-12-6-9(11(20(24)25)7-13(12)27-2)15(21)18-16-17-10-4-3-8(19(22)23)5-14(10)28-16/h3-7H,1-2H3,(H,17,18,21)

InChI Key

AVAMKYZBZWNDTL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

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